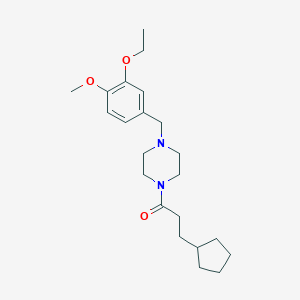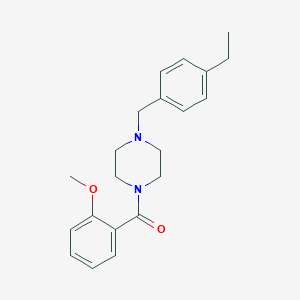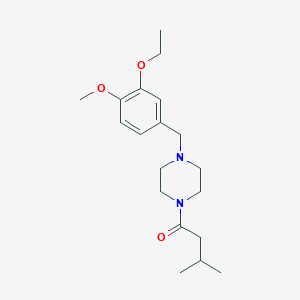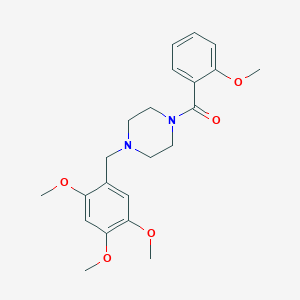
1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine, also known as FUBP, is a synthetic compound that belongs to the class of piperidine-based compounds. FUBP has been widely used in scientific research due to its promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine is not fully understood, but it is believed to act as a selective sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. Activation of the sigma-1 receptor by 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has been shown to modulate the release of neurotransmitters and regulate neuronal activity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has been shown to have several biochemical and physiological effects in animal models. In a study conducted on rats, 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine was found to have analgesic effects in a dose-dependent manner. 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine was also found to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has been reported to have a low toxicity profile, making it a potential candidate for further preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and well-established synthesis method. However, 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has some limitations, such as its limited solubility in water and its potential for non-specific binding to other proteins. These limitations should be taken into consideration when designing experiments using 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine.
Direcciones Futuras
There are several future directions related to 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine that can be explored in scientific research. One potential direction is to investigate the potential therapeutic effects of 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine in animal models of neurological disorders such as Alzheimer's disease and depression. Another direction is to explore the potential of 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine as a tool for studying the sigma-1 receptor and its physiological functions. Furthermore, the development of new analogs of 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine with improved pharmacological properties could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the preparation of 2-fluorobenzylamine, which is then reacted with 4-methylpiperidine to yield the final product, 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine. The synthesis of 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has been reported in several scientific publications, and the procedure has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has been extensively studied in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has been shown to have a high affinity for the sigma-1 receptor, which is a target for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine has also been reported to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain-related disorders.
Propiedades
Nombre del producto |
1'-(2-Fluorobenzyl)-4-methyl-1,4'-bipiperidine |
|---|---|
Fórmula molecular |
C18H27FN2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-[(2-fluorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27FN2/c1-15-6-12-21(13-7-15)17-8-10-20(11-9-17)14-16-4-2-3-5-18(16)19/h2-5,15,17H,6-14H2,1H3 |
Clave InChI |
DNHRVWPBXOFHSP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F |
SMILES canónico |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)









